Methyl 3-fluorobenzenesulfonate physical and chemical properties
Methyl 3-fluorobenzenesulfonate physical and chemical properties
Introduction
Methyl 3-fluorobenzenesulfonate is an activated sulfonate ester that serves as a potent methylating agent in organic synthesis. The incorporation of a fluorine atom on the benzene ring modulates the electronic properties of the molecule, influencing its reactivity and making it a valuable reagent, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making fluorinated building blocks like this one of central importance in modern medicinal chemistry.[1][2]
This guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-fluorobenzenesulfonate, detailed protocols for its synthesis and application, and a discussion of its relevance to researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
Precise experimental data for Methyl 3-fluorobenzenesulfonate is not widely published. The following data is a combination of information from supplier technical data and predicted values based on its structure and analogous compounds.
Core Identification
| Identifier | Value | Source |
| Chemical Name | methyl 3-fluorobenzene-1-sulfonate | [3] |
| Synonyms | Methyl 3-fluorobenzenesulfonate | [1] |
| CAS Number | 1865148-58-8 | [3] |
| Molecular Formula | C₇H₇FO₃S | [4] |
| Molecular Weight | 190.19 g/mol | [1] |
| InChI | InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | [4] |
| InChIKey | KLINELVCVRRAJI-UHFFFAOYSA-N | [4] |
| SMILES | COS(=O)(=O)C1=CC=CC(=C1)F | [4] |
Physical Properties
| Property | Value | Notes |
| Physical Form | Liquid | [1] |
| Purity | ≥95% | [1] |
| Boiling Point | Not available | Data for the analogous, non-fluorinated methyl benzenesulfonate is ~145 °C at 10 mmHg. The boiling point is expected to be similar. |
| Melting Point | Not available | Expected to be a low-melting solid or liquid below room temperature. |
| Density | Not available | Data for the analogous 3-fluorobenzenesulfonyl chloride is 1.463 g/mL. The density is expected to be in a similar range.[5] |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile. Likely insoluble in water, with slow hydrolysis. |
| Storage | Store at -10°C | [1] |
Spectroscopic Analysis
1.3.1. ¹H NMR Spectroscopy (Predicted)
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Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Methyl Protons (-OCH₃): A singlet is expected around 3.9 ppm . The chemical shift is influenced by the electron-withdrawing sulfonate group.
-
Aromatic Protons (Ar-H): Four signals in the aromatic region (7.3 - 7.9 ppm ) are expected. The fluorine atom will cause characteristic splitting patterns (coupling constants, J). The proton ortho to both the sulfonate and fluorine will likely be the most downfield. The coupling constants for H-F coupling through multiple bonds (JHF) are typically in the range of 3-10 Hz.[6][7][8]
1.3.2. ¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
-
Methyl Carbon (-OCH₃): A signal is expected around 55-60 ppm .
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (115 - 165 ppm ). The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz and will appear around 160-164 ppm (doublet) . The other aromatic carbons will show smaller C-F couplings.[6][7]
1.3.3. FT-IR Spectroscopy (Predicted)
-
Asymmetric SO₂ Stretch: A strong, characteristic band is expected around 1360-1380 cm⁻¹ .[9]
-
Symmetric SO₂ Stretch: A strong band is expected around 1170-1190 cm⁻¹ .[9]
-
S-O-C Stretch: A band is expected in the 1000-1020 cm⁻¹ region.
-
C-F Stretch: A strong band is expected in the 1200-1280 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
Aromatic C=C Bending: Signals will appear in the 1450-1600 cm⁻¹ region.[10]
1.3.4. Mass Spectrometry (Predicted)
-
Ionization Mode: Electrospray Ionization (ESI)
-
Molecular Ion [M]+: Expected at m/z = 190.01
-
Adducts: Common adducts such as [M+H]⁺ (m/z = 191.02), [M+Na]⁺ (m/z = 213.00), and [M+K]⁺ (m/z = 228.97) are predicted.[4]
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the methyl group (-CH₃) or methoxy group (-OCH₃), and cleavage of the C-S or S-O bonds.
Chemical Properties and Reactivity
Stability and Reactivity
Methyl 3-fluorobenzenesulfonate is a reactive electrophile. The benzenesulfonate group is an excellent leaving group, making the methyl group susceptible to nucleophilic attack. The electron-withdrawing fluorine atom on the aromatic ring further enhances the electrophilicity of the methyl group and the leaving group potential of the sulfonate.[11][12] The compound is sensitive to moisture and will hydrolyze over time to 3-fluorobenzenesulfonic acid and methanol. It is incompatible with strong bases, strong acids, and strong oxidizing agents.[3]
Role as a Methylating Agent
The primary utility of Methyl 3-fluorobenzenesulfonate is as a methylating agent. It serves as a less volatile and often more selective alternative to other powerful methylating agents like methyl triflate or the highly toxic methyl fluorosulfonate ("magic methyl").[13] It readily transfers a methyl group to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Synthesis and Experimental Protocols
Synthesis of Methyl 3-fluorobenzenesulfonate
A common and reliable method for synthesizing aryl sulfonate esters is the reaction of the corresponding sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base.
Caption: Synthesis workflow for Methyl 3-fluorobenzenesulfonate.
Step-by-Step Protocol:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzenesulfonyl chloride (1.0 eq).[5][14]
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add anhydrous methanol (1.1 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as pyridine or triethylamine (1.2 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure Methyl 3-fluorobenzenesulfonate.
Applications in Drug Development
Rationale for Use
The "magic methyl" effect, where the addition of a methyl group to a lead compound dramatically improves its pharmacological properties, is a well-established concept in drug design.[15] Methyl 3-fluorobenzenesulfonate provides a practical means to achieve this transformation. The fluorine substituent offers additional advantages:
-
Metabolic Stability: The C-F bond is very strong. Placing a fluorine atom on the aromatic ring can block sites of potential metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[2][16]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing the ionization state of a drug for better cell permeability or target binding.[1]
-
Enhanced Binding: Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, potentially increasing binding affinity and potency.[2]
Typical Application: Methylation of a Phenolic Substrate
This protocol describes the methylation of a generic phenol, a common transformation in the synthesis of active pharmaceutical ingredients (APIs).
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